3-(4-fluorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide
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Description
The compound is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Oxadiazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .
Synthesis Analysis
While the specific synthesis process for this compound is not available, oxadiazole derivatives are typically synthesized through reactions involving α, β-unsaturated ketones with hydrazine derivatives or semicarbazide, followed by oxidative aromatization to the corresponding pyrazole molecules .Scientific Research Applications
Antibacterial Activity
Research has shown sulfone derivatives containing 1,3,4-oxadiazole moieties to demonstrate significant antibacterial activities. For instance, certain derivatives were found to exhibit excellent antibacterial activity against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae, surpassing the efficacy of commercial agents. These compounds also stimulated the increase in antioxidant enzyme activities in rice, enhancing plant resistance against the disease (Li Shi et al., 2015). Similarly, sulfone compounds with 1,3,4-oxadiazole moieties designed for combating tobacco bacterial wilt demonstrated promising in vitro antibacterial bioactivities, potentially serving as a foundation for developing new plant bactericides (Weiming Xu et al., 2012).
Antifungal and Antitubercular Properties
A novel series of benzene sulfonamide pyrazole oxadiazole derivatives synthesized for their antimicrobial and antitubercular activities showed promising results. Molecular docking studies against Mycobacterium tuberculosis enzyme suggest their potential as antitubercular agents (Ramesh M. Shingare et al., 2022). Another study on new sulfone compounds containing 1,3,4-oxadiazole moieties reported good antifungal activities against several plant pathogenic fungi, indicating their potential as lead compounds for agrochemical development (Weiming Xu et al., 2011).
Applications in Drug Development for Alzheimer’s Disease
Research into N-substituted derivatives of a specific 3-piperidinyl-1,3,4-oxadiazole compound aimed to explore new drug candidates for Alzheimer’s disease. These compounds exhibited enzyme inhibition activity against acetylcholinesterase (AChE), which is significant for Alzheimer's therapy, demonstrating their potential as new drug candidates (A. Rehman et al., 2018).
Proton Exchange Membranes for Fuel Cells
Sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole was investigated for its application as proton exchange membranes in medium-high temperature fuel cells. These membranes exhibited excellent thermal, dimensional, and oxidative stability, showcasing their potential as alternative materials for fuel cell applications (Jingmei Xu et al., 2013).
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O4S/c18-12-3-1-11(2-4-12)16-21-22-17(26-16)20-15(23)9-10-27(24,25)14-7-5-13(19)6-8-14/h1-8H,9-10H2,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APECXPMPWOZHNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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